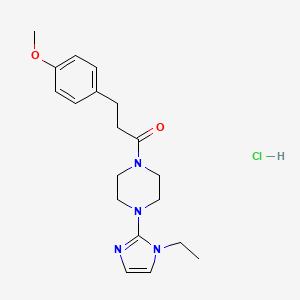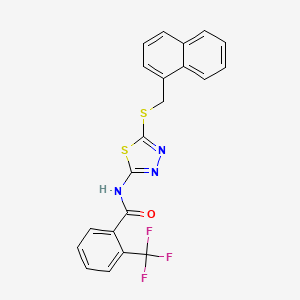![molecular formula C21H14Cl2N2O2S B3000669 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide CAS No. 477709-95-8](/img/structure/B3000669.png)
3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior.
Synthesis Analysis
The synthesis of similar sulfinyl-containing compounds typically involves steps that ensure the introduction of the sulfinyl group into the aromatic ring. For instance, the synthesis of 2-(benzylsulfinyl)benzamide discussed in paper might involve steps such as sulfoxidation and amide formation. These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate chloro and cyano substituents.
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using spectroscopic methods. For example, the vibrational spectral analysis of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide was carried out using FT-Raman and FT-IR spectroscopy . Similar techniques could be employed to study the molecular structure of 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide, providing insights into its vibrational modes and confirming the presence of functional groups.
Chemical Reactions Analysis
The reactivity of sulfoxide-containing compounds can be quite varied. For instance, the photosensitized oxidation of alkyl phenyl sulfoxides leads to C-S bond cleavage, as discussed in paper . This suggests that the sulfinyl group in the target compound may also be susceptible to similar oxidative processes, potentially leading to the formation of various products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be deduced from theoretical calculations and experimental data. The first order hyperpolarizability, dipole moment, and frontier orbital energy gap of related compounds indicate high reactivity . Additionally, the molecular electrostatic potential and HOMO-LUMO energy levels can be constructed to predict the chemical behavior of the compound. The thermodynamic properties can also be calculated at different temperatures to understand the stability and reactivity under various conditions .
Wissenschaftliche Forschungsanwendungen
Photosensitized Oxidation in Organic Synthesis
Research by Baciocchi et al. (2008) explored the photosensitized oxidation of phenyl alkyl sulfoxides, demonstrating the formation of products from heterolytic C-S bond cleavage in sulfoxide radical cations. This process is significant in organic synthesis, particularly in the context of 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide due to its sulfoxide component. Such reactions are vital for the development of new synthetic methodologies in chemistry (Baciocchi et al., 2008).
Synthesis of New Antibiotic and Antibacterial Drugs
The work of Ahmed (2007) in heterocyclic synthesis with thiophene-2-carboxamide, which shares structural similarities with 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide, highlights the potential in synthesizing new antibiotic and antibacterial drugs. The study focused on synthesizing compounds with potential applications as antibiotics, demonstrating the broader applicability of this compound class in pharmaceutical research (Ahmed, 2007).
Anticancer Properties
Ravichandiran et al. (2019) investigated the synthesis and biological evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which is structurally related to 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide. This research demonstrated potent cytotoxic activity against various cancer cell lines, suggesting the compound’s potential in cancer treatment (Ravichandiran et al., 2019).
Development of Antimicrobial Agents
Limban et al. (2011) synthesized and evaluated acylthioureas for their antimicrobial properties. These compounds, including variants like 3,4-dichloro-phenyl, have demonstrated significant activity against bacteria known for biofilm formation. This suggests the relevance of 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[3-cyano-4-(4-methylphenyl)sulfinylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-13-2-6-17(7-3-13)28(27)20-9-5-16(10-15(20)12-24)25-21(26)14-4-8-18(22)19(23)11-14/h2-11H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUBFIBFUHAENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)


![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3000596.png)
![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3000597.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide](/img/structure/B3000601.png)

![1-(2,5-dimethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3000604.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B3000605.png)

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000607.png)
![N-[(2,4-Dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000608.png)
